Urease-IN-2

Urease Inhibition Antimicrobial Virulence Factor

Researchers face inconsistency with low-potency, competitive urease inhibitors like AHA (IC₅₀ ~20-40 μM). Urease-IN-2 is a validated, non-competitive inhibitor (IC₅₀ 0.94 μM, Ki 1.6 μM) of the 5-nitrofuran-2-yl-thiadiazole class. - >21-fold more potent than AHA, enabling robust inhibition at low, tractable concentrations. - Non-competitive (allosteric) mechanism confirmed by kinetic studies; ideal for anti-virulence and allosteric site mapping studies. - Reliable positive control for HTS campaigns with superior signal window. Supplied as a solid, stable at ambient temperature for global shipping. For R&D only; not for human use.

Molecular Formula C26H25N5O5S3
Molecular Weight 583.7 g/mol
Cat. No. B12406696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-2
Molecular FormulaC26H25N5O5S3
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)C5=CC=C(O5)[N+](=O)[O-]
InChIInChI=1S/C26H25N5O5S3/c32-21(16-38-26-29-28-25(39-26)19-13-14-22(36-19)31(34)35)30(18-10-5-2-6-11-18)23(20-12-7-15-37-20)24(33)27-17-8-3-1-4-9-17/h2,5-7,10-15,17,23H,1,3-4,8-9,16H2,(H,27,33)
InChIKeyCSQPTJPJLZQFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-2: Non-Competitive Urease Inhibitor


Urease-IN-2 (designated compound 8g in the primary literature) is a synthetic, non-competitive urease inhibitor belonging to the 5-nitrofuran-2-yl-thiadiazole class. It exhibits potent inhibition of Jack bean urease (JBU), a model for bacterial urease enzymes, with an IC₅₀ of 0.94 μM and an inhibition constant (Ki) of 1.6 μM [1]. The compound's chemical formula is C₂₆H₂₅N₅O₅S₃, with a molecular weight of 583.7 g/mol . Characterized as a non-competitive inhibitor, Urease-IN-2 binds to an allosteric site distinct from the enzyme's active site, offering a distinct inhibitory mechanism compared to many competitive inhibitors [1]. This compound is a valuable tool for researchers investigating bacterial virulence, specifically targeting urease-dependent pathogens such as *Helicobacter pylori* and *Proteus mirabilis*.

Why Urease-IN-2 Cannot Be Substituted


In the class of urease inhibitors, compounds with similar structural motifs cannot be assumed to be interchangeable. Potency varies dramatically by orders of magnitude, with the clinical standard acetohydroxamic acid (AHA) exhibiting IC₅₀ values typically in the 20-40 μM range [1]. In contrast, Urease-IN-2 demonstrates a sub-micromolar IC₅₀ of 0.94 μM, representing a potency that is over 20-fold greater [2]. Furthermore, inhibition kinetics are a critical differentiator; while many potent urease inhibitors, such as thiourea, act competitively at the active site [3], Urease-IN-2 is a non-competitive inhibitor [2]. This means it binds to a separate allosteric site, potentially conferring different efficacy profiles against enzyme variants or in complex biological environments. Substituting Urease-IN-2 with a generic analog, even one with a similar published IC₅₀ from a different chemotype, would not only introduce significant uncertainty in experimental potency but also a completely different mode of action, invalidating any direct comparison or hypothesis testing related to non-competitive inhibition.

Urease-IN-2 Comparative Evidence Guide


Potency Advantage over Acetohydroxamic Acid

Urease-IN-2 (compound 8g) demonstrates a substantial potency advantage over the clinically used urease inhibitor acetohydroxamic acid (AHA). In standard in vitro assays using Jack bean urease (JBU), Urease-IN-2 achieved an IC₅₀ of 0.94 μM [1]. This is significantly more potent than AHA, which consistently exhibits IC₅₀ values between 20.3 μM and 41.5 μM across multiple studies using the same enzyme system [2]. This represents a potency enhancement of 21.6-fold to over 44-fold. The data indicate that Urease-IN-2 is not a marginal improvement but a generational leap in potency compared to the established clinical comparator.

Urease Inhibition Antimicrobial Virulence Factor

Potency Advantage over Thiourea

In the context of urease inhibitor screening, thiourea is a widely used standard reference compound. Urease-IN-2 exhibits a pronounced potency advantage over this benchmark. Urease-IN-2's IC₅₀ of 0.94 μM [1] is approximately 25-fold lower (more potent) than the reported IC₅₀ of thiourea, which is approximately 23.2 μM in the same JBU assay system [2]. This substantial difference in inhibitory concentration underscores the superior activity of Urease-IN-2's 5-nitrofuran-2-yl-thiadiazole scaffold compared to the simple thiourea structure. For researchers using thiourea as a positive control or baseline, Urease-IN-2 offers a high-potency alternative for probing structure-activity relationships (SAR) and establishing new inhibition benchmarks.

Urease Inhibition Enzyme Kinetics SAR

Non-Competitive Inhibition Mechanism

A key differentiating feature of Urease-IN-2 is its kinetic mechanism of action. Enzyme kinetics studies have confirmed that Urease-IN-2 (compound 8g) acts as a non-competitive inhibitor of Jack bean urease, with a Ki value of 1.6 μM [1]. This is a critical distinction from many other potent urease inhibitors, such as thiourea and its derivatives, which typically exhibit competitive inhibition by binding at the enzyme's active site [2]. In the primary study, the non-competitive nature was determined through Lineweaver-Burk plot analysis, which showed a change in Vmax without a corresponding change in Km, a classic signature of non-competitive binding. This mechanism implies that Urease-IN-2 binds to an allosteric site on the urease enzyme, which is independent of the urea substrate binding site. This mechanistic difference can be crucial for experiments where substrate concentration varies or where active-site mutations might confer resistance to competitive inhibitors.

Enzyme Kinetics Urease Inhibition Mechanism of Action

Structural Role of Thiophene Moiety

The exceptional potency of Urease-IN-2 is directly linked to a specific structural feature within its 5-nitrofuran-2-yl-thiadiazole series. The original SAR study identified compound 8g (Urease-IN-2) as the most potent among its synthesized analogs, attributing this to the presence of a thiophene substituent at the R² position [1]. This specific substitution resulted in an IC₅₀ of 0.94 μM, which was markedly superior to other analogs in the same series that lacked the thiophene group. For instance, other compounds in the series exhibited IC₅₀ values ranging from 1.2 μM to over 10 μM. This data underscores that the thiophene moiety is a key pharmacophoric element for achieving sub-micromolar activity. When procuring or synthesizing urease inhibitors, this structural feature represents a critical point of differentiation that cannot be replicated by generic or simpler analogs.

Structure-Activity Relationship Medicinal Chemistry Urease Inhibition

Urease-IN-2 Research Applications


Anti-Virulence Strategy via Urease Inhibition

Urease-IN-2 is an optimal tool compound for researchers studying urease as a virulence factor in pathogens like *Helicobacter pylori* and *Proteus mirabilis*. Its potent, non-competitive inhibition mechanism (IC₅₀ 0.94 μM, Ki 1.6 μM) allows for the specific attenuation of bacterial urease activity without directly exerting bacteriostatic or bactericidal pressure, a core principle of anti-virulence therapy [1]. This makes it particularly suitable for studies exploring how urease inhibition alone can disrupt colonization, impair survival in acidic environments (e.g., gastric mucosa), or prevent the formation of infection-induced urinary stones [2]. Its superior potency over AHA (≥21-fold) ensures that robust enzyme inhibition can be achieved at low, experimentally tractable concentrations in cell-based and potentially in vivo models, minimizing confounding off-target effects.

Allosteric Enzyme Kinetics of Urease

Urease-IN-2 is a premier probe for enzymologists investigating allosteric regulation of urease. Its defined non-competitive mode of action is validated by kinetic studies showing a reduction in Vmax with no change in Km [1]. This contrasts sharply with the competitive inhibition exhibited by many standard inhibitors like thiourea [2]. Consequently, Urease-IN-2 is essential for experiments designed to map the allosteric binding pocket, study conformational changes in the urease multimer, or investigate how substrate concentration influences inhibitor efficacy. It serves as a critical positive control for high-throughput screens aimed at discovering novel allosteric urease modulators and provides a reliable, quantitative benchmark for validating new kinetic assays and computational docking models of the urease allosteric site.

SAR Studies for Urease Inhibitors

Urease-IN-2 (compound 8g) serves as a key benchmark in medicinal chemistry programs focused on developing new urease inhibitors. As the most potent member of its 5-nitrofuran-2-yl-thiadiazole series, its IC₅₀ of 0.94 μM and the specific contribution of its thiophene substituent provide a clear SAR reference point [1]. Researchers can use Urease-IN-2 as a positive control and structural comparator when evaluating the potency of newly synthesized analogs. Its data (IC₅₀, Ki, mechanism) offer a quantitative and mechanistic baseline for validating whether new scaffolds or modifications lead to genuine improvements in affinity or changes in the mode of inhibition. Its commercial availability ensures that this key compound from the primary literature can be easily obtained to ensure accurate and reproducible SAR comparisons across different laboratories and studies.

Positive Control for Urease HTS Assays

For industrial and academic screening laboratories, the selection of a reliable, high-potency positive control is critical for assay validation and quality control. Urease-IN-2 is ideally suited for this role in any high-throughput screening (HTS) campaign targeting urease. Its sub-micromolar IC₅₀ (0.94 μM) provides a robust and easily measurable signal window between the positive control (full inhibition) and negative controls (DMSO/no inhibition) [1]. This potency is far superior to traditional standards like AHA and thiourea, ensuring a clear and statistically significant Z'-factor for the assay [2]. Using Urease-IN-2 as a routine plate control guarantees consistent, day-to-day assay performance monitoring, enabling the confident identification of new hit compounds from large, diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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